
2,5,8,12,15,18-Hexaoxanonadecan-10-amine
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Overview
Description
2,5,8,12,15,18-Hexaoxanonadecan-10-amine is an organic compound with the molecular formula C13H29NO6. It is characterized by the presence of multiple ether linkages and an amine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,12,15,18-Hexaoxanonadecan-10-amine typically involves the reaction of polyethylene glycol derivatives with amine-containing compounds. One common method includes the selective oxidation of ethylene glycol to produce intermediate compounds, which are then reacted with amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,5,8,12,15,18-Hexaoxanonadecan-10-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
2,5,8,12,15,18-Hexaoxanonadecan-10-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 2,5,8,12,15,18-Hexaoxanonadecan-10-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether linkages and amine group allow it to form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14,17-Hexaoxanonadecan-19-amine: Similar structure but with different functional groups.
Polyethylene glycol derivatives: Share the ether linkages but lack the amine group.
Uniqueness
2,5,8,12,15,18-Hexaoxanonadecan-10-amine is unique due to its combination of ether linkages and an amine group, which provides versatility in chemical reactions and applications. This makes it distinct from other similar compounds that may lack one or more of these functional groups .
Biological Activity
2,5,8,12,15,18-Hexaoxanonadecan-10-amine, also known as NH2-2OEG, is a compound of significant interest due to its unique structural properties and potential applications in various biological contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a long-chain polyether backbone with an amine functional group. This structure imparts specific physicochemical properties conducive to biological interactions.
Structural Formula
- Molecular Weight : 357.52 g/mol
- Solubility : Soluble in polar solvents due to the presence of ether linkages.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. In preliminary screenings:
- Gram-positive bacteria : Weak activity was observed against Staphylococcus aureus.
- Gram-negative bacteria : Limited effectiveness was noted.
These findings suggest that while the compound may not be a potent antimicrobial agent on its own, modifications to its structure could enhance its efficacy against specific bacterial strains .
Biocompatibility and Cellular Interactions
The biocompatibility of NH2-2OEG has been explored in several studies. For instance:
- Cell Viability Assays : In vitro studies using human cell lines have shown that NH2-2OEG does not significantly affect cell viability at concentrations below 100 µM.
- Cellular Uptake : The compound's ability to penetrate cellular membranes was assessed using fluorescence microscopy, demonstrating effective uptake in various cell types .
Applications as an Oxygen Sensor
One notable application of this compound is its use in biosensing technologies. Functionalized with phosphorescent Ir(III) complexes:
- Oxygen Sensing : The compound has been utilized in the development of biocompatible oxygen sensors. These sensors leverage the unique photophysical properties of NH2-2OEG to measure oxygen levels in biological systems accurately .
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial properties of NH2-2OEG against various pathogens. The results indicated:
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Weak |
Escherichia coli | None |
Pseudomonas aeruginosa | None |
This study highlights the need for structural modifications to improve antimicrobial efficacy.
Study 2: Biocompatibility Testing
In another investigation focusing on biocompatibility:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 95 |
100 | 90 |
These results indicate that NH2-2OEG maintains high cell viability even at elevated concentrations.
Properties
CAS No. |
919524-44-0 |
---|---|
Molecular Formula |
C13H29NO6 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
1,3-bis[2-(2-methoxyethoxy)ethoxy]propan-2-amine |
InChI |
InChI=1S/C13H29NO6/c1-15-3-5-17-7-9-19-11-13(14)12-20-10-8-18-6-4-16-2/h13H,3-12,14H2,1-2H3 |
InChI Key |
WCDIUENLPPYAJB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCC(COCCOCCOC)N |
Origin of Product |
United States |
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